Indan-2,5-diamine
Description
Contextual Significance of Diamine Scaffolds in Organic and Medicinal Chemistry
Diamine scaffolds are organic structures containing two amino groups. Their presence is widespread and fundamental in both organic synthesis and medicinal chemistry. In medicinal chemistry, diamines are integral to the design of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors. The two amine groups provide key hydrogen bonding sites and can be functionalized to modulate a molecule's interaction with biological targets.
A key strategy in modern drug discovery is the use of conformationally restricted scaffolds. wikipedia.org By limiting the rotational freedom of a molecule, researchers can achieve a more defined spatial arrangement of functional groups, which can lead to a more favorable entropy of binding to a biological target. wikipedia.org Conformationally restricted diamines (CRDAs) are particularly valuable in this regard, as they present two reactive amino groups in a fixed orientation. wikipedia.org This structural rigidity is valuable for probing the binding pockets of proteins to optimize ligand affinity and selectivity. wikipedia.org
Nitrogen-containing heterocycles and aromatic amines are privileged scaffolds in drug design, appearing in a vast number of natural and synthetic biologically active molecules. researchgate.net Their ability to participate in various non-covalent interactions makes them ideal for molecular recognition at biological targets.
Overview of Indane-Derived Compounds in Synthetic Strategies
The indane framework is a rigid bicyclic system that has proven to be a versatile building block in synthetic chemistry. Its fused ring structure is found in numerous pharmaceutically active compounds and natural products. researchgate.netijdvl.com The rigidity of the indane backbone makes it an excellent scaffold for creating molecules with well-defined three-dimensional shapes, a desirable trait in drug design. vulcanchem.com
Indane derivatives have been successfully incorporated into a wide range of therapeutic agents. Notable examples include Indinavir, an HIV protease inhibitor, and Donepezil, used for the treatment of Alzheimer's disease. ijdvl.comniscpr.res.in The amino-indane moiety, in particular, is considered an important pharmacophore due to its presence in compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. researchgate.net For instance, derivatives like (R)-1-Aminoindane are key components in drugs such as Rasagiline, an anti-Parkinson's agent, highlighting the scaffold's utility in CNS therapeutics. vulcanchem.com
Furthermore, the indane structure serves as a precursor in the synthesis of complex molecules. 1-Indanone, a ketone derivative, is a common starting material for building various indane-based compounds. vulcanchem.com Synthetic strategies often involve functionalizing the indane core to introduce desired chemical groups, and chiral indane derivatives are widely used as ligands in asymmetric catalysis. vulcanchem.compatsnap.com
Detailed Research Findings on Indan-2,5-diamine
Publicly available research specifically detailing the synthesis and application of this compound is sparse. Chemical databases list it as a known compound, but dedicated studies on its properties or potential applications are not extensively documented. However, based on the well-characterized activities of its structural isomers and related aminoindanes, its potential can be inferred.
Virtual screening studies have identified diaminoindanes as promising scaffolds for developing small-molecule HIV-1 entry inhibitors. nih.gov Specifically, trans-1,2-diaminoindane isomers were selected for synthesis based on docking models that predicted favorable interactions with the gp120 surface glycoprotein. nih.gov This suggests that other diaminoindane isomers, including this compound, could also serve as platforms for designing antiviral agents.
The broader class of 2-aminoindanes has been investigated for its psychoactive properties and potential therapeutic uses. For example, 5-Methoxy-2-aminoindane (MEAI) is a selective serotonin (B10506) releasing agent under investigation for treating alcoholism and obesity. wikipedia.orgacs.org Similarly, 5-Iodo-2-aminoindane (5-IAI) was developed as a non-neurotoxic entactogen that acts as a releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org The presence of an amino group at the 5-position in these compounds is crucial for their interaction with monoamine transporters and receptors. Given that this compound shares this feature, it could be a candidate for investigation in the field of neuroscience and psychopharmacology.
The synthesis of related compounds, such as (R)-Indan-1,5-diamine, often starts from 1-indanone, which is functionalized through steps like bromination, oxime formation, and hydrogenation to introduce the amine groups. vulcanchem.com A similar synthetic approach could likely be adapted for the preparation of this compound.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 784106-57-6 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Synonyms | 2,5-DIAMINOINDAN; 2,3-dihydro-1H-indene-2,5-diamine |
Data sourced from chemical supplier databases. molbase.com
Table 2: Comparison of Related Aminoindane Compounds
| Compound | Structure | Key Research Findings |
| 5-Iodo-2-aminoindane (5-IAI) | 5-iodo-2,3-dihydro-1H-inden-2-amine | Acts as a releasing agent of serotonin, norepinephrine, and dopamine. wikipedia.org Developed as a non-neurotoxic entactogen. wikipedia.org |
| 5-Methoxy-2-aminoindane (MEAI) | 5-Methoxy-2,3-dihydro-1H-inden-2-amine | A selective serotonin releasing agent (SSRA). wikipedia.org Under development for the treatment of alcoholism and obesity. wikipedia.orgacs.org |
| trans-1,2-Diaminoindane | (1R,2R)-Indane-1,2-diamine and (1S,2S)-Indane-1,2-diamine | Investigated as a scaffold for HIV-1 entry inhibitors, showing interaction with the gp120 protein. nih.gov |
| (R)-Indan-1,5-diamine | (R)-2,3-dihydro-1H-indene-1,5-diamine | Proposed as a potential ligand in asymmetric catalysis and as a precursor for MAO inhibitors. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOKDSSCQAFGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410183 | |
| Record name | INDAN-2,5-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784106-57-6 | |
| Record name | INDAN-2,5-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of Indan 2,5 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ³¹P.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For Indan-2,5-diamine, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the indan (B1671822) skeleton, and the amine protons.
Aromatic Protons: The benzene (B151609) ring of the indan moiety contains two protons. Their chemical shifts would typically appear in the aromatic region, approximately between 6.5 and 7.5 ppm. The exact positions would be influenced by the electron-donating amino groups.
Aliphatic Protons: The indan structure contains a methine proton (at C2) and four methylene (B1212753) protons (at C1 and C3). The methine proton (CH) attached to the C2 carbon, which also bears an amino group, would likely appear as a multiplet. The adjacent methylene (CH₂) protons would also form complex multiplets due to coupling with the C2 proton and with each other. These aliphatic signals are expected in the upfield region, generally between 2.5 and 4.0 ppm.
Amine Protons: The protons of the two amine groups (-NH₂) would typically appear as a broad signal. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature msu.edu. The signal can range from approximately 3.0 to 5.0 ppm for aromatic amines msu.edu.
Due to the absence of published experimental data for this compound, a data table of chemical shifts and coupling constants cannot be provided.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, providing critical information about the carbon skeleton. libretexts.org A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display a total of seven distinct signals, corresponding to its seven unique carbon atoms (assuming molecular symmetry does not render any carbons equivalent).
Aromatic Carbons: Four signals would be expected for the aromatic carbons. The two carbons bearing the amino group and the fused ring system would be significantly influenced by these substituents and typically resonate between 130 and 150 ppm. The other two aromatic carbons would appear within the general aromatic region of 110-140 ppm. careerendeavour.com
Aliphatic Carbons: Three signals corresponding to the aliphatic carbons (C1, C2, and C3) of the five-membered ring would be expected. The C2 carbon, bonded to an amino group, would be shifted downfield compared to the C1 and C3 methylene carbons. These signals would likely appear in the 25-60 ppm range. careerendeavour.com
A definitive data table of chemical shifts is not available from the reviewed literature.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis
³¹P NMR spectroscopy is a specialized technique used exclusively for the analysis of compounds containing phosphorus. msu.edu Since this compound does not inherently contain phosphorus, this technique would only be applicable to its phosphorus-containing derivatives.
For instance, if the amine groups of this compound were reacted with a phosphorus-based reagent, such as a phosphine (B1218219) or a phosphoryl chloride, ³¹P NMR could be used to characterize the resulting product. msu.eduresearchgate.net The chemical shift in the ³¹P NMR spectrum is highly sensitive to the oxidation state, coordination number, and bonding environment of the phosphorus atom, covering a very wide range. rsc.org This makes it an excellent tool for confirming the successful synthesis of such derivatives and for studying their electronic structure. cromatec.ro
No synthesis or ³¹P NMR analysis of phosphorus-containing derivatives of this compound has been reported in the searched literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, measures the vibrational energies of molecules. These methods are particularly useful for identifying the functional groups present in a sample. chegg.com
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
N-H Vibrations: The primary amine groups would give rise to a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A broad band in the 1580-1650 cm⁻¹ range due to N-H bending (scissoring) would also be expected.
C-H Vibrations: Aromatic C-H stretching would appear as a series of sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the CH and CH₂ groups of the indan skeleton would be observed just below 3000 cm⁻¹.
C=C and C-N Vibrations: Aromatic C=C stretching vibrations typically produce one to three sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. C-N stretching of the aromatic amine would be expected in the 1250-1360 cm⁻¹ range.
A table of specific experimental frequencies is not presented due to the lack of published data.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric molecular vibrations. For this compound, a Raman spectrum would provide key structural information.
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the substituted benzene ring, which is often weak or absent in the IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum. This provides a clear fingerprint for the aromatic system.
Carbon Skeleton: Vibrations associated with the C-C bonds of the indan skeleton would also be Raman active, offering insight into the structure of the fused ring system.
Symmetric Group Vibrations: While the N-H stretching vibrations are also visible in Raman spectra, they are typically weaker than in IR. However, other symmetric vibrations within the molecule would be more prominent, complementing the FT-IR data for a full structural picture.
No experimental Raman data for this compound could be sourced from the literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its derivatives, various ionization techniques are employed to generate characteristic ions.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. While this can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragmentation pattern provides a detailed structural fingerprint. libretexts.org
For a molecule like this compound, the fragmentation is expected to follow pathways characteristic of aromatic amines and cyclic structures. Key fragmentation mechanisms include:
α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. For this compound, this could involve the loss of a hydrogen atom or cleavage within the five-membered ring.
Loss of Small Neutral Molecules: Fragmentation often proceeds via the elimination of stable neutral molecules. For diamino compounds, the loss of ammonia (B1221849) (NH₃) or parts of the aliphatic ring structure is anticipated. miamioh.edu
Aromatic Ring Fragmentation: The indane ring system itself can undergo characteristic cleavages.
The fragmentation of related α,β-unsaturated amides often shows a predominant cleavage of the N-CO bond, leading to stable acylium cations. unl.ptnih.gov While this compound is not an amide, the stability of the resulting fragments, such as a protonated aminobenzyl-type cation, would be a driving force in its fragmentation. The interpretation of the EI-MS spectrum would involve identifying the molecular ion peak and correlating the major fragment ions to specific structural motifs within the molecule. libretexts.orgruc.dk
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile, and high molecular weight compounds, including metal complexes. oup.comresearchgate.net It generates protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation, making it highly effective for determining the molecular weight of the parent compound and the stoichiometry of complexes in solution. researchgate.netnih.gov
When analyzing metal complexes of this compound derivatives, ESI-MS is particularly useful. The technique can confirm the composition of the complexes, such as the metal-to-ligand ratio. researchgate.netresearchgate.net For instance, studies on copper(II) complexes with various diamine ligands have successfully used ESI-MS to identify species like [Cu(diamine)₂(ClO₄)₂] and their phosphate (B84403) adducts. rsc.org The analysis of electrolysis products of metal complexes, such as those of ruthenium with ethylenediamine, has also been effectively monitored using online ESI-MS to identify intermediates and final products. oup.com
The fragmentation that does occur in ESI-MS (often induced via collision-induced dissociation in tandem MS experiments, MS/MS) typically involves the loss of neutral ligands or counter-ions, providing information about the coordination sphere of the metal. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements (typically with errors of a few parts per million), which allows for the unambiguous determination of the elemental composition of a molecule or ion. uci.edu This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
For novel this compound derivatives and their metal complexes, HR-ESI-MS is the definitive method for confirming their identity. For example, in the characterization of nitrogen-containing organic compounds in complex mixtures like aerosols or natural products, HR-ESI-MS can identify thousands of individual chemical formulas from a single spectrum. researchgate.netcopernicus.org The high mass accuracy allows for the confident assignment of formulas to protonated molecules, such as [M+H]⁺, and any observed fragments. mdpi.com This technique has been successfully applied to characterize a wide range of nitrogen-containing aromatic compounds and complex metal-ligand systems, validating their proposed structures by confirming their elemental composition. uci.edufrontiersin.org
Table 1: Comparison of Mass Spectrometry Techniques for Analyzing this compound and its Derivatives
| Technique | Ionization Principle | Typical Information Obtained | Application to this compound |
|---|---|---|---|
| EI-MS | High-energy electron impact | Molecular structure via fragmentation patterns | Elucidation of the core structure and functional group positions through characteristic cleavages. |
| ESI-MS | Soft ionization via charged droplets | Molecular weight of parent molecule, stoichiometry of complexes | Determination of molecular weight and analysis of non-covalent metal-ligand complexes in solution. |
| HR-ESI-MS | Soft ionization with high-resolution mass analyzer | Precise elemental composition | Unambiguous confirmation of the chemical formula for new derivatives and their metal complexes. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is a fundamental technique for characterizing compounds containing chromophores, such as aromatic rings and systems with conjugated π-electrons.
For this compound, the aromatic benzene ring and the amino substituents constitute the primary chromophores. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the amino groups (auxochromes) typically causes a bathochromic (red) shift of these absorptions compared to unsubstituted indane.
Studies on related indane derivatives provide insight into the expected spectral features. For example, various indane-1,3-dione derivatives exhibit strong absorption bands, and their position can be influenced by solvent polarity and the electronic nature of substituents. mdpi.comresearchgate.net Donor-acceptor indan-1,3-dione compounds show strong absorption in the 400-500 nm range. researchgate.net Similarly, indane derivatives functionalized with azobenzene (B91143) groups show intense π–π* transitions around 340–355 nm and weaker n–π* transitions at longer wavelengths (~430 nm). mdpi.com
Upon formation of metal complexes with this compound or its derivatives, new absorption bands often appear in the visible region. These are typically due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. For instance, copper(II) complexes with N-donor ligands often display broad, weak d-d absorption bands in the 600-700 nm range. acs.org The position and intensity of these bands are sensitive to the coordination geometry around the metal ion and can be used to study complex formation and stability. nih.gov
Table 2: Expected UV-Vis Absorption Maxima for this compound and Related Compounds
| Compound Type | Expected Transition(s) | Approximate λmax (nm) | Reference |
|---|---|---|---|
| This compound | π → π* (aromatic) | 250 - 300 | Inferred from aromatic amine data |
| Indane-1,3-dione Derivatives | π → π* and n → π* | 380 - 530 | researchgate.net |
| Azobenzene-Indane Derivatives | π → π* and n → π* | 340 - 355, ~430 | mdpi.com |
| Cu(II)-Diamine Complexes | d-d transitions | 600 - 700 | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. It is particularly powerful for studying paramagnetic metal complexes, providing detailed information about the electronic structure and coordination environment of the metal center.
This compound and its derivatives can form complexes with paramagnetic metal ions like copper(II) (d⁹ configuration). The EPR spectra of these complexes are characterized by parameters such as the g-factor and the hyperfine coupling constant (A), which are sensitive to the geometry of the complex and the nature of the coordinating atoms.
For Cu(II) complexes, the EPR spectrum can distinguish between different coordination geometries. For example, Cu(II) complexes with N-donor ligands often exhibit axial or rhombic spectra, from which principal g-values (g∥ and g⊥, or gx, gy, gz) and hyperfine coupling constants (A∥ and A⊥) can be extracted. These parameters provide information on the nature of the metal-ligand bonding. rsc.orgtandfonline.com The presence of nitrogen ligands in the copper coordination sphere is often revealed by superhyperfine splitting from the ¹⁴N nuclei (I=1), although this can sometimes be obscured in powder spectra. acs.org
Table 3: Representative EPR Parameters for Cu(II) Complexes with N-donor Ligands
| Complex Type | g-values | A-values (cm⁻¹) | Geometry | Reference |
|---|---|---|---|---|
| [Cu(acetylacetonate)(diimine)]⁺ | g∥ ≈ 2.2-2.3, g⊥ ≈ 2.05 | A∥ ≈ 150-190 x 10⁻⁴ | Square Planar | cardiff.ac.uk |
| [Cu(2-nitrobenzoate)₂(N-donor)₂] | g_z = 2.258, g_y = 2.066, g_x = 2.056 | Not reported | Distorted Axial | rsc.org |
| [Cu(dach)₂(ClO₄)₂] | g∥ = 2.20, g⊥ = 2.08 | A∥ = 185 x 10⁻⁴ | Octahedral | rsc.org |
Note: These are representative values for analogous systems. dach = 1,2-diaminocyclohexane.
X-ray Crystallography and Diffraction Analysis
While a crystal structure for this compound itself is not publicly available, structural data for numerous indane derivatives and metal complexes with diamine ligands have been deposited in the Cambridge Crystallographic Data Centre (CCDC). cam.ac.ukclemson.edu For instance, the crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione reveals an envelope conformation for the five-membered indane ring. nih.gov Another study on novel indane derivatives from natural sources also reports detailed crystallographic data, including unit cell parameters and space groups. mdpi.com
For metal complexes, X-ray crystallography provides unambiguous information on the coordination geometry, the identity of the donor atoms, and the bond lengths between the metal and the ligand. Studies on Cu(II) and Ni(II) complexes with N,N'-dibenzylethane-1,2-diamine show octahedral coordination environments. nih.gov Similarly, the structures of mononuclear copper and zinc complexes with 1,2-diaminocyclohexane have been elucidated, confirming their octahedral and tetrahedral geometries, respectively. rsc.org These examples demonstrate the power of X-ray diffraction to provide the ultimate structural proof for new compounds derived from this compound.
Table 4: Illustrative Crystallographic Data for Indane Derivatives and Diamine Complexes
| Compound | System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione | Monoclinic | P2₁/c | a=11.43Å, b=6.78Å, c=15.22Å, β=96.6° | nih.gov |
| Anisotindan A (an indane derivative) | Monoclinic | P2₁/n | a=10.95Å, b=7.61Å, c=13.67Å, β=96.9° | mdpi.com |
| [Ni(N,N'-dibenzylethane-1,2-diamine)₂(OAc)₂] | Monoclinic | P2₁/n | a=9.04Å, b=16.89Å, c=12.23Å, β=104.5° | nih.gov |
| [Co(III)(diamine coumarin)₂]ClO₄ | Triclinic | P-1 | a=10.43Å, b=11.32Å, c=15.73Å, α=70.1°, β=86.0°, γ=82.5° | scirp.org |
Note: Data are for illustrative purposes and represent related structures.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional atomic and molecular structure of a crystalline material. anton-paar.comrigaku.com By directing X-rays onto a single, high-quality crystal, the resulting diffraction pattern can be analyzed to determine absolute structural details, including bond lengths, bond angles, and the conformation of molecules. rigaku.comutm.my This method is crucial for unambiguously establishing the structure of novel this compound derivatives.
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. anton-paar.comrsc.org The analysis of this data reveals the unit cell parameters (the fundamental repeating unit of the crystal), the space group (describing the crystal's symmetry), and the precise coordinates of every atom in the asymmetric unit.
For instance, in the structural analysis of related diamine compounds, such as the hydrated complex salt of trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate, SCXRD revealed a trans octahedral coordination geometry around the central nickel(II) atom. iucr.orgnih.gov The central atom is located on an inversion center, coordinated by nitrogen atoms from two bidentate diamine ligands in the equatorial plane and two water molecules in the axial positions. iucr.orgnih.gov Such detailed structural insights are fundamental for understanding the chemical behavior of these molecules.
Table 1: Example Crystallographic Data for a Diamine Derivative (1H-1,2,4-triazole-3,5-diamine monohydrate) Data sourced from a study on a related diamine compound as a representative example.
| Parameter | Value | Reference |
| Chemical Formula | C₂H₅N₅·H₂O | iucr.orgnih.gov |
| Formula Weight | 117.12 | iucr.orgnih.gov |
| Crystal System | Monoclinic | iucr.orgnih.gov |
| Space Group | P2₁/c | iucr.orgnih.gov |
| a (Å) | 9.0792 (2) | iucr.orgnih.gov |
| b (Å) | 5.86910 (10) | iucr.orgnih.gov |
| c (Å) | 10.3204 (2) | iucr.orgnih.gov |
| β (°) | 114.398 (2) | iucr.orgnih.gov |
| Volume (ų) | 501.12 (2) | iucr.orgnih.gov |
| Z (Molecules per unit cell) | 4 | iucr.orgnih.gov |
| Calculated Density (g/cm³) | 1.554 | iucr.orgnih.gov |
Powder X-ray Diffraction (P-XRD)
Powder X-ray Diffraction (P-XRD) is a complementary technique to SCXRD, used to analyze polycrystalline or powdered samples. anton-paar.comunits.it It is particularly useful for phase identification, assessing sample purity, and determining crystallinity. mdpi.comnih.gov In a P-XRD experiment, a beam of X-rays is directed at a bulk powder sample, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the scattering angle (2θ). units.it
For newly synthesized derivatives of this compound, P-XRD serves several key purposes:
Phase Purity : The experimental P-XRD pattern of a bulk sample can be compared to the pattern calculated from SCXRD data to confirm that the bulk material consists of a single crystalline phase. rsc.org
Fingerprinting : Each crystalline material has a unique P-XRD pattern, which serves as a "fingerprint" for identification. This can be compared against databases to identify known phases or impurities. researchgate.net
Crystallinity Assessment : The presence of sharp peaks in the diffractogram is indicative of a well-ordered crystalline material, whereas broad halos suggest an amorphous or poorly crystalline nature. units.it
In the study of Covalent Organic Frameworks (COFs), which are often synthesized from diamine building blocks, P-XRD is essential for confirming the formation of the desired crystalline porous structure by comparing the experimental pattern with simulated patterns for different stacking arrangements (e.g., eclipsed vs. staggered). rsc.org
Analysis of Supramolecular Features and Intermolecular Interactions
The way individual molecules of a compound pack together in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, define the supramolecular architecture of the crystal. rsc.orgresearchgate.net Understanding these features is critical as they influence physical properties like solubility, melting point, and stability.
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal engineering of organic molecules. liverpool.ac.uk In this compound and its derivatives, the amino groups (-NH₂) are excellent hydrogen bond donors. These groups can interact with hydrogen bond acceptors on neighboring molecules, which could be nitrogen or oxygen atoms within the derivative's structure or co-crystallized solvent molecules.
These interactions can lead to the formation of well-defined supramolecular motifs, such as chains, ribbons, sheets, or complex three-dimensional networks. iucr.orgresearchgate.net For example, studies on diaminopyridine crystals show that N-H···N hydrogen bonds are the dominant interactions, binding the molecules into specific structural motifs. epa.gov In the crystal structure of a hydrated nickel(II) complex with a diamine ligand, an extensive network of O—H⋯Cl, N—H⋯O, and N—H⋯Cl hydrogen bonds was observed, linking the complex cations, chloride anions, and water molecules into a stable 3D architecture. iucr.orgnih.gov
Table 2: Example Hydrogen Bond Geometries in a Diamine Derivative Crystal Data sourced from a study on a related diamine compound as a representative example.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Reference |
| O1—H1A···N3ⁱ | 0.89(3) | 2.01(3) | 2.894(2) | 172(2) | iucr.org |
| O1—H1B···N2ⁱⁱ | 0.89(3) | 2.02(3) | 2.883(2) | 163(2) | iucr.org |
| N4—H4···N3ⁱⁱⁱ | 0.86(2) | 2.14(2) | 2.992(2) | 172(2) | iucr.org |
| N5—H5A···O1 | 0.86(2) | 2.11(2) | 2.910(2) | 154(2) | iucr.org |
(Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1/2; (iii) -x+1, -y+1, -z+1)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a molecular surface defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.
This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Diamine Derivative Data sourced from a study on a related diamine compound as a representative example.
| Interaction Type | Contribution (%) | Reference |
| H···H | 56.4 | iucr.orgnih.gov |
| O···H / H···O | 16.4 | iucr.orgnih.gov |
| H···Cl / Cl···H | 13.3 | iucr.orgnih.gov |
| C···H / H···C | 5.8 | iucr.org |
| N···H / H···N | 3.8 | iucr.org |
| Other | 4.3 | iucr.org |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. For derivatives of this compound, TGA provides crucial information about their decomposition temperatures and the presence of any solvated molecules (like water or organic solvents).
A typical TGA experiment involves heating a small amount of the sample on a precision balance at a constant rate. The resulting curve plots the percentage of remaining mass against temperature. A sharp drop in mass indicates a decomposition event or the loss of a volatile component. For example, TGA data for a pyridazin-3(2H)-one derivative showed it was thermally stable up to its melting point. nih.gov In studies of Covalent Organic Frameworks (COFs) synthesized from diamine linkers, TGA revealed high thermal stability, with significant weight loss only occurring at temperatures above 300-400 °C. rsc.org
Table 4: Example of Thermal Stability Data from TGA for Related Compounds
| Compound/Material | Decomposition Onset/Significant Weight Loss | Reference |
| Covalent Organic Framework (TpBD(NH₂)) | ~450 °C | rsc.org |
| (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one | Stable up to melting point (~200 °C) | nih.gov |
| Blowing Agent (Azodicarboxylate derivative) | Gradual decline from ~150 °C | canterbury.ac.nz |
Morphological Characterization Techniques
The external shape (morphology) and surface features of crystalline materials are important for their handling and processing. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used for morphological characterization.
Scanning Electron Microscopy (SEM) : SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. It can reveal the size and shape of individual crystals, such as whether they are needles, plates, or well-defined polyhedra. For example, SEM has been used to observe how different dopants affect the flake-like or granular morphology of superconducting materials. researchgate.net
Atomic Force Microscopy (AFM) : AFM can provide even higher resolution images of a surface, down to the nanoscale. It is particularly useful for visualizing the growth of self-assembled structures. For instance, AFM has been used to show the formation of long, one-dimensional nanotubular structures from the self-assembly of a naphthalene-diimide derivative in solution. rsc.org
For derivatives of this compound, these techniques would be employed to visualize the crystals obtained from synthesis, providing qualitative information about their size, shape, and surface quality, which complements the structural data obtained from diffraction methods.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a micro and nanoscale level. pressbooks.pub It provides high-resolution images with an excellent depth of field, revealing details about surface topography, porosity, and the distribution of different phases. pressbooks.pubtandfonline.com In the context of polymers derived from diamines, SEM is instrumental in understanding how the chemical structure of the monomers and the synthesis conditions influence the final morphology of the material. pressbooks.pubutp.edu.my
The morphology of polymers derived from diamines can range from smooth and uniform to highly structured and porous, depending on the specific monomers and processing conditions used.
Polyimides:
Polyimide films synthesized from various aliphatic and aromatic diamines have been extensively studied using SEM. For instance, new aromatic-aliphatic polyimides based on 3,3',4,4'-azobenzene tetracarboxylic dianhydride and aliphatic diamines like ethylene (B1197577) diamine, 1,4-butane diamine, and 1,8-octane diamine have been characterized. asianpubs.org The SEM micrographs of these polyimide films, treated at different temperatures, revealed distinct morphological features. asianpubs.org
In another study, polyimide-clay nanocomposites were prepared, and SEM was used to study their morphology. The results indicated that at a 1% concentration of organoclay, the nanocomposite exhibited a rougher surface compared to the neat polyimide, suggesting an exfoliated structure. ias.ac.in The incorporation of fluorinated groups and Na salt-acid fragments into a polyimide based on 2,5-diaminobenzenesulfonic acid resulted in large crystallites with a nonuniform layered structure as observed by SEM. mdpi.com
Polyamides:
The surface morphology of polyamides also shows significant variation. SEM analysis of amides and polyamides synthesized from biodegradable carboxylic acids and aliphatic diamines revealed an amorphous morphology. rasayanjournal.co.in In contrast, triptycene-containing polyamides showed that the replacement of aromatic dicarboxylates with aliphatic ones led to a drastic change in the polymer's morphology. rsc.org The study of poly(thioetheramides) using SEM showed that polymers with aromatic diacids tend to have an amorphous structure, while those with aliphatic diacids form a microsphere morphology.
Copolymers and Blends:
SEM is also crucial for characterizing the morphology of copolymer resins and polymer blends. A study on a copolymer resin derived from 2,2-dihydroxybiphenyl, formaldehyde, and propylene (B89431) diamine showed a porous and semi-crystalline nature with a fringed model, indicating a transition between crystalline and amorphous phases. The surface was close-packed with deep pits.
In the case of polymer blends, the morphology of nanostructured self-assembled epoxy-based materials was investigated using Field Emission Scanning Electron Microscopy (FE-SEM). The fracture surface of the neat epoxy was smooth and homogeneous, indicating a brittle nature. In contrast, the blends containing an epoxidized block copolymer showed microscopic phase separation with uniformly dispersed particles, leading to a significant increase in fracture toughness. mdpi.com
The following table summarizes the morphological characteristics of various diamine-based polymers as observed through SEM in different research studies.
| Polymer System | Diamine Used | Other Monomers/Components | Observed Morphology |
| Aromatic-Aliphatic Polyimides | Ethylene diamine, 1,4-butane diamine, 1,8-octane diamine | 3,3',4,4'-azobenzene tetracarboxylic dianhydride | Varied with temperature treatment asianpubs.org |
| Polyimide-Clay Nanocomposite | 2-(5-(3,5-diaminophenyl)-1,3,4-oxadiazole-2-yl) pyridine | Benzophenone-4,4',3,3'-tetracarboxylic dianhydride, Organoclay (Cloisite 20A) | Increased surface roughness with 1% clay loading ias.ac.in |
| Polyimide with Na salt-acid fragments | Sodium salt of 2,5-diaminobenzenesulfonic acid | 4,4'-(hexafluorisopropylidene)diphthalic anhydride | Large crystallites with a nonuniform layered structure mdpi.com |
| Amides and Polyamides | Ethylenediamine, 1,3-diamino propane | Acrylic acid, Lactic acid, Adipic acid, Terephthalic acid | Amorphous morphology rasayanjournal.co.in |
| Triptycene-containing Polyamides | 2,6-diaminotriptycene | Various aromatic and aliphatic dicarboxylates | Morphology changes drastically from aromatic to aliphatic dicarboxylates rsc.org |
| Copolymer Resin | Propylene diamine | 2,2-dihydroxybiphenyl, Formaldehyde | Porous, semi-crystalline with a fringed model and deep pits |
| Epoxy/Block Copolymer Blend | - | Epoxy resin, Epoxidized styrene-butadiene-styrene (eSBS) block copolymer | Microscopic phase separation with uniformly dispersed particles in the blend mdpi.com |
Indane-Containing Polymers:
While direct SEM studies on polymers from this compound are scarce, research on polymers with related structures provides some clues. For example, SEM images of an electrochemically polymerized indanedione-substituted poly(terthiophene) are available in the supporting information of a study, though the detailed description is not provided in the main text. acs.org Another relevant study focuses on a polymer of intrinsic microporosity (PIM-1), which is synthesized from a spirobisindane-containing monomer. SEM analysis of membranes made from PIM-1 was used to study their cross-sectional morphology after freeze-fracturing. d-nb.info
These findings collectively demonstrate that the morphology of diamine-based polymers is highly tunable. The choice of the diamine and the other monomers, along with the synthetic route and the inclusion of additives, all play a critical role in determining the final surface structure of the material, which in turn influences its physical and chemical properties.
Computational and Theoretical Investigations of Indan 2,5 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic compounds. earthlinepublishers.comchemrxiv.org For the indane scaffold, DFT is used to explore its fundamental geometric and electronic nature. orientjchem.orgbiointerfaceresearch.com
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule through geometry optimization. chemrxiv.org For indane derivatives, DFT methods like B3LYP are used to calculate key geometrical parameters such as bond lengths and angles. biointerfaceresearch.comresearchgate.net For instance, in a study on cobaltaborane analogues of pentaborane(9), DFT calculations at the BP86/Def2-TZVP level were used to optimize geometries and provide detailed metrical parameters. biointerfaceresearch.com While specific data for Indan-2,5-diamine is not prominently available, studies on related indane structures provide a reliable reference for the expected bond lengths and angles of the fused ring system.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity. These parameters are routinely calculated using DFT to understand the electronic behavior of indane-based compounds. earthlinepublishers.com
Table 1: Representative DFT-Calculated Geometrical Parameters for an Indane Analogue Data derived from studies on related structures to illustrate typical parameters.
| Parameter | Bond/Angle | Calculated Value (BP86/Def2-TZVP) |
| Bond Length | B-B | 1.797 Å |
| Bapical-Bbasal | 1.698 Å | |
| Bond Angle | Bbasal-Bbasal-Bbasal | 90.0° |
This table presents DFT computed bond parameters for pentaborane(9), an analogue structure, to demonstrate the type of data obtained from such calculations. biointerfaceresearch.com
DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental results or identify unknown compounds.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra. Studies on 2,2-disubstituted indane-1,3-dione derivatives have shown a strong correlation between vibrational frequencies predicted by B3LYP methods and those observed experimentally. researchgate.net
NMR Spectroscopy: DFT is also a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning complex spectra and identifying different geometric isomers, as demonstrated in studies of conjugated linolenic acids and indane-based molecular motors. mdpi.commdpi.com For example, in azo-indane derivatives, DFT calculations helped to analyze the overlapping signals of different rotamers. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra, providing insight into the color and photochemical properties of compounds.
Table 2: Comparison of Experimental and Calculated IR Frequencies for an Indane Derivative Illustrative data from studies on α-acyloxycarboxamide derivatives of indane-1,2,3-trione. researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31G*) (cm⁻¹) |
| C=O (ketone) | 1735 | 1741 |
| C=O (amide) | 1683 | 1690 |
| C-O (ester) | 1261 | 1265 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amine groups due to their lone pairs, identifying them as sites for hydrogen bonding and electrophilic interaction. This is a crucial tool in fields like drug design and materials science. mdpi.com
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used extensively in drug discovery to predict the interaction between a small molecule (ligand) and a protein (receptor). ajchem-a.com While specific docking studies on this compound are not widely published, numerous studies on its analogues, such as indanone and indane-1,3-dione derivatives, demonstrate the utility of this approach. tandfonline.comnih.govresearchgate.net
These studies involve docking indane-based compounds into the active sites of various biological targets, such as the E3 ubiquitin ligase component Cereblon or the Mycobacterium tuberculosis InhA protein. ajchem-a.comnih.gov The simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. Following docking, MD simulations can be performed to analyze the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. ajchem-a.com
Table 3: Molecular Docking Results for Indanone Derivatives against Cereblon Data from a computational study on indanedione and indanone derivatives. nih.gov
| Compound | Target Protein | Binding Affinity (MM/PBSA) (kJ/mol) |
| DHFO | Cereblon | -163.16 |
| THOH | Cereblon | -145.21 |
| DIMS | Cereblon | -144.91 |
| DTIN | Cereblon | -143.79 |
| Thalidomide (Reference) | Cereblon | -101.52 |
Mechanistic Pathways of Reactions Involving this compound Analogues
Computational chemistry is also used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.
For analogues of this compound, theoretical studies can elucidate various reaction mechanisms. For example, the synthesis of pyrazole-fused benzimidazoles from a diamine precursor involves a condensation reaction, the pathway of which can be modeled computationally. europeanreview.org Similarly, reactions common to the indane scaffold, such as Knoevenagel condensation with indane-1,3-dione, can be studied to understand the influence of different catalysts and substituents on the reaction outcome. mdpi.com The synthesis of 2,5-diaminotoluene (B146830), a structural analogue, involves a diazo-coupling reaction followed by reductive hydrogenolysis, complex pathways that can be clarified through computational modeling. google.comgoogle.com
In Silico Studies for Structure-Activity Relationship (SAR)
Extensive searches of scientific literature and chemical databases did not yield specific in silico studies or detailed structure-activity relationship (SAR) analyses focusing directly on this compound. The available computational research on related indane scaffolds, such as indane-1,3-dione derivatives, has been explored for various therapeutic targets, but analogous comprehensive studies on this compound are not present in the public domain.
While direct computational and theoretical investigations on this compound are not available, research on other indane derivatives provides insights into how the indane core can be studied using computational methods. For instance, in silico techniques like molecular docking and molecular dynamics simulations have been employed to investigate indane-1,3-dione derivatives as potential anti-tubercular agents. ajchem-a.com In these studies, derivatives were designed and their binding affinities to specific protein targets were calculated to predict their efficacy. ajchem-a.com Similarly, other research has utilized computational screening to predict the toxicity and pharmacokinetic properties of various indane-based compounds. ajchem-a.comrsc.org
Furthermore, studies on spiro (indane-isoxazolidine) derivatives have used computational calculations to predict their potential as inhibitors of specific protein-protein interactions, which was then followed by experimental validation. mdpi.comnih.gov These examples highlight the utility of computational chemistry in drug discovery and development involving the indane scaffold.
The absence of specific SAR data for this compound in the searched literature prevents the creation of a detailed analysis or data tables as requested. The research community has yet to publish dedicated computational studies that would elucidate the structure-activity relationships of this particular diamine.
Applications of Indan 2,5 Diamine in Advanced Chemical Research
Indan-2,5-diamine as a Versatile Building Block in Organic Synthesis
Detailed research findings on the application of this compound as a versatile building block in the specific areas of organic synthesis outlined below are not available in the public scientific literature.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in organic chemistry and drug discovery. ksu.edu.samu-varna.bgchemicalbook.combritannica.com Diamines are often used as key starting materials for the synthesis of nitrogen-containing heterocycles. nih.gov However, specific studies detailing the reaction of this compound to produce heterocyclic structures, including reaction conditions, yields, and the properties of the resulting compounds, could not be located.
Construction of Complex Organic Molecules
The synthesis of complex organic molecules often relies on the use of foundational building blocks that introduce specific structural motifs. chemscene.com While diamines can serve this purpose, there is no available research demonstrating the specific use of this compound in the multi-step synthesis of larger, more complex organic structures.
Monomeric Units in Polymer Chemistry
Diamine monomers are crucial in polymer chemistry, particularly for the synthesis of high-performance polymers like polyamides and polyimides through step-growth polymerization. kallipos.grspecialchem.comspecialchem.com These polymers often exhibit desirable thermal and mechanical properties. mdpi.comrsc.org Despite the potential for this compound to act as a monomer, no published studies were found that describe its polymerization, the characterization of any resulting polymers, or data on their properties such as thermal stability, mechanical strength, or solubility.
This compound as a Ligand in Coordination Chemistry
Coordination chemistry involves the study of compounds consisting of a central metal atom bonded to surrounding molecules or ions, known as ligands. libretexts.orgscispace.comuomustansiriyah.edu.iqpurdue.edu Diamines are a common class of ligands that can form stable complexes with various metal ions. pvpcollegepatoda.org
Formation of Metal Complexes
The two amine groups in a diamine can donate electron pairs to a metal center, forming coordinate covalent bonds. nih.gov Such interactions can lead to the formation of stable chelate rings. researchgate.netresearchgate.net However, a search of the scientific literature did not yield any specific examples of metal complexes being formed with this compound as a ligand. There is no available data on the synthesis, structure, or physical properties (such as magnetic moments or electronic spectra) of any such complexes. rasayanjournal.co.in
Role in Catalysis
Metal-diamine complexes are widely explored for their catalytic activity in various organic transformations. beilstein-journals.orgmdpi.com The ligand structure can significantly influence the efficiency and selectivity of the catalyst. There are currently no research articles or data available that describe the use of this compound, either on its own or as part of a metal complex, in any catalytic application.
Asymmetric Hydrogenation and Michael Addition
Chiral diamine ligands are integral to the success of transition-metal-catalyzed asymmetric hydrogenation and Michael addition reactions. While direct studies specifying the use of this compound in these reactions are not prevalent in the reviewed literature, the application of structurally similar indane-based chiral diamines highlights the potential of this scaffold.
For instance, a novel bifunctional organocatalyst derived from a rosin-indane amine thiourea (B124793) has been successfully employed in the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrenes. researchgate.netresearchgate.net This catalyst demonstrated high enantioselectivities (87–99% ee) and good yields with a low catalyst loading of 1 mol%. researchgate.netresearchgate.net The indane moiety in this catalyst is crucial for creating a rigid and well-defined chiral environment, which is essential for effective stereochemical control.
The general utility of chiral diamines in asymmetric catalysis is well-established. They are known to form stable and effective complexes with metals like iridium and rhodium for asymmetric hydrogenation, and as organocatalysts, they can activate substrates through the formation of chiral enamines or iminium ions in Michael additions. semanticscholar.orgchemrxiv.org The rigid framework of this compound makes it an excellent candidate for the development of such catalysts, where the fixed spatial orientation of the amino groups can lead to high levels of stereocontrol.
Table 1: Performance of a Rosin-Indane Amine Thiourea Catalyst in Asymmetric Michael Addition researchgate.netresearchgate.net
| Entry | Substrate (β-nitrostyrene) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Nitrostyrene | 92 | 95 |
| 2 | 4-Chloronitrostyrene | 95 | 99 |
| 3 | 4-Methylnitrostyrene | 90 | 92 |
| 4 | 2-Chloronitrostyrene | 88 | 87 |
Multicomponent Reaction (MCR) Catalysis
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comeburon-organics.com Chiral diamines and their derivatives can act as efficient catalysts in asymmetric MCRs. While specific examples detailing the use of this compound as a catalyst in MCRs are limited in the available literature, the structural features of this diamine suggest its potential in this area. The spatial arrangement of the two amino groups on the rigid indan (B1671822) scaffold could facilitate the assembly of multiple reactants in a stereocontrolled manner, leading to the synthesis of complex chiral molecules.
Oxidative Transformations
The amino groups of this compound can participate in various oxidative transformations. For example, the oxidative coupling of primary amines is a known method for the synthesis of azo compounds. nih.gov This type of reaction, when applied to a diamine like this compound, could lead to the formation of novel polymeric materials or macrocycles with interesting electronic and structural properties. Furthermore, the indane backbone itself can be subject to oxidative functionalization, providing routes to a variety of derivatives with potential applications in materials science and medicinal chemistry. nih.gov
Supramolecular Chemistry and Crystal Engineering
The rigid and well-defined structure of the indan scaffold makes this compound and its derivatives attractive building blocks in supramolecular chemistry and crystal engineering.
Design of Three-Dimensional Networks
The directional hydrogen bonding capabilities of the two amino groups in this compound allow for the construction of extended supramolecular networks. nih.govresearchgate.net By carefully selecting complementary molecules, it is possible to form predictable hydrogen-bonding patterns that lead to the formation of one-, two-, or three-dimensional structures. The rigidity of the indan core helps in maintaining the structural integrity of these networks.
Formation of Cocrystals and Host-Guest Systems
This compound can act as a co-former in the generation of cocrystals, where it can form hydrogen bonds with active pharmaceutical ingredients (APIs) to modify their physicochemical properties such as solubility and stability. nih.gov The principles of crystal engineering with chiral diamines suggest that this compound could be used to form chiral cocrystals, which is an area of growing interest in pharmaceutical sciences. mdpi.com
Furthermore, the molecular shape and functional groups of this compound make it a potential component in the design of host-guest systems. researchgate.netrsc.org The indan scaffold can provide a cavity or a surface for the recognition and binding of guest molecules, leading to applications in separation, sensing, and catalysis.
Utility in Drug Discovery and Development (as a molecular scaffold)
The indan scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netsemanticscholar.orgnih.gov The rigid nature of the indan ring system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target.
Derivatives of indane are found in a number of approved drugs and clinical candidates. eburon-organics.com The introduction of two amino groups, as in this compound, provides two points for further functionalization, allowing for the creation of diverse libraries of compounds for screening against various diseases. The defined spatial relationship between the two amino groups on the indan scaffold is a key feature for designing molecules that can interact with specific binding sites on proteins, such as enzymes and receptors. For instance, diamine derivatives have shown promise as antiparasitic agents. nih.gov While specific drugs based on the this compound scaffold are not highlighted in the provided search results, the general importance of the indan and diamine motifs in medicinal chemistry underscores its potential in the development of new therapeutic agents.
Table 2: Examples of Indane-Based Scaffolds in Medicinal Chemistry researchgate.netsemanticscholar.orgeburon-organics.com
| Compound Class | Therapeutic Area |
| Aminoindanes | Neuroprotective agents |
| Indinavir (contains an aminoindanol (B8576300) core) | Antiviral (HIV protease inhibitor) |
| Indane-carboxamides | CGRP receptor antagonists |
| Indanone derivatives | Anticancer, anti-inflammatory |
Scaffold for Enzyme Inhibitor Development
The indan nucleus and diamine functionalities are individually recognized as important structural motifs in medicinal chemistry. The rigid bicyclic framework of the indane scaffold provides a well-defined orientation for appended functional groups, which can be crucial for precise interactions with the active site of an enzyme. Similarly, diamine structures are prevalent in biologically active compounds, offering key hydrogen bonding and ionic interaction points.
However, specific studies detailing the use of This compound as a primary scaffold for the development of enzyme inhibitors are not prominently featured in current research literature. While derivatives of other diamino-heterocycles, such as quinazoline-2,5-diamine, have been successfully developed as potent inhibitors for enzymes like hematopoietic progenitor kinase 1 (HPK1), analogous research explicitly employing the this compound framework has not been identified. The potential of this compound in this area remains largely theoretical and underexplored. Future research could potentially leverage this scaffold by functionalizing the amino groups to target the active sites of various enzymes.
Potential in Designing Bioactive Molecules
The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are found to be versatile templates for developing ligands for multiple biological targets. The indane structure itself is considered a valuable scaffold and is present in a variety of bioactive molecules. For instance, different derivatives of the indane core have been investigated for activities such as anti-inflammatory and anticancer effects.
Future Directions and Emerging Research Avenues for Indan 2,5 Diamine
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and economically viable methods for synthesizing Indan-2,5-diamine and its derivatives is a key area of future research. Traditional synthetic pathways often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. researchgate.net Modern approaches are increasingly focused on principles of green chemistry, such as utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused. materialsciencejournal.orgmdpi.com
A promising strategy involves the use of biocatalysts, such as enzymes, which can facilitate highly selective reactions under mild conditions. acs.org The development of enzymatic routes for chiral amine synthesis, for instance, highlights the potential for producing enantiomerically pure this compound derivatives, which are crucial for pharmaceutical applications. nih.gov Furthermore, research into novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more sustainable and cost-effective production methods. researchgate.net The exploration of one-pot synthesis and tandem reactions, where multiple transformations occur in a single reaction vessel, also presents an opportunity to streamline the synthesis of complex this compound-based molecules.
Advanced Catalytic Systems Utilizing Indandiamine Ligands
Indandiamine derivatives have shown significant promise as ligands in transition metal catalysis. The design and synthesis of new indandiamine-based ligands are crucial for developing advanced catalytic systems with improved reactivity, selectivity, and stability. nih.gov The steric and electronic properties of these ligands can be finely tuned by introducing different substituents on the indan (B1671822) backbone, allowing for the optimization of catalyst performance in a wide range of chemical transformations. nih.gov
Future research will likely focus on the application of these ligands in challenging and synthetically important reactions, such as C-H functionalization, cross-coupling reactions, and asymmetric catalysis. nih.govsigmaaldrich.com For example, palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands derived from diamines have demonstrated remarkable efficiency in amination reactions. nih.gov The development of well-defined precatalysts incorporating indandiamine ligands can also simplify catalytic procedures and enhance reproducibility. sigmaaldrich.com
In-depth Mechanistic Studies of Indandiamine-Mediated Transformations
A deeper understanding of the reaction mechanisms underlying indandiamine-mediated transformations is essential for the rational design of more efficient catalysts and processes. Future research will likely employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to elucidate the intricate details of catalytic cycles.
Exploration of New Applications in Materials Science and Supramolecular Assemblies
The unique structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. wikipedia.org The rigid indan scaffold combined with the two amino groups provides a well-defined geometry for directing the self-assembly of molecules into ordered structures. wikipedia.orgmdpi.com
Future research is expected to explore the use of this compound derivatives in the synthesis of functional materials such as:
Porous Organic Polymers: The diamine can serve as a monomer for the creation of microporous polymers with potential applications in gas storage and separation.
Liquid Crystals: The rigid core and the potential for introducing long alkyl chains make indandiamine derivatives interesting candidates for liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): Functionalized indandiamines could be incorporated into organic electronic materials.
In the realm of supramolecular chemistry, the ability of this compound to form hydrogen bonds and coordinate with metal ions opens up possibilities for creating complex architectures like cages, capsules, and polymers. mdpi.comrsc.org These assemblies could find applications in molecular recognition, sensing, and drug delivery. rsc.orgnih.gov The study of how molecular structure directs self-assembly will be a key focus. nih.gov
Computational Design of Indandiamine-Based Functional Molecules
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new functional molecules. findaphd.comnih.gov In the context of this compound, computational methods can be employed to:
Design novel ligands: By predicting the steric and electronic properties of different indandiamine derivatives, computational models can guide the synthesis of ligands with optimized performance for specific catalytic applications. jcchems.com
Predict material properties: The properties of polymers and supramolecular assemblies based on this compound can be simulated before their synthesis, saving time and resources.
Elucidate reaction mechanisms: Density Functional Theory (DFT) calculations can provide detailed insights into the energetics and transition states of catalytic reactions, complementing experimental studies. findaphd.com
Screen for biological activity: Computational docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. biorxiv.org
The synergy between computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
